Mogroside IIA1

Übersicht

Beschreibung

Mogroside IIA1 is a triterpene glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound has gained attention due to its potential health benefits, including antioxidant, anti-diabetic, and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIA1 involves the extraction of mogrosides from the monk fruit. The process typically includes the following steps:

Extraction: The fruit is crushed, and the mogrosides are extracted using solvents such as ethanol or water.

Purification: The extract is then purified using techniques like column chromatography to isolate this compound.

Hydrolysis: Enzymatic hydrolysis can be employed to convert other mogrosides into this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of macroporous resins for adsorption and separation is common in industrial settings to achieve high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mogrosid IIA1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mogrosid IIA1 kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hauptprodukte:

Oxidationsprodukte: Verschiedene oxidierte Derivate von Mogrosid IIA1.

Hydrolyseprodukte: Mogrol und andere deglykosylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mogroside IIA1 exhibits several pharmacological activities that contribute to its therapeutic potential:

- Antioxidant Activity : Studies have demonstrated that mogrosides, including this compound, possess strong antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including diabetes and neurodegenerative disorders .

- Anti-diabetic Effects : Research indicates that this compound can significantly lower blood glucose levels. In diabetic mouse models, it has been shown to improve insulin sensitivity and reduce hyperglycemia by inhibiting glucose conversion and enhancing insulin secretion from pancreatic cells .

- Anti-inflammatory Effects : this compound has been linked to the modulation of inflammatory pathways. It helps reduce the expression of pro-inflammatory cytokines, which can be beneficial in conditions like asthma and other inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

- Diabetes Management : Its ability to regulate blood sugar levels positions this compound as a promising candidate for diabetes treatment. Studies have shown that it can mitigate complications associated with diabetes by improving metabolic parameters and reducing oxidative stress .

- Neuroprotection : Recent findings suggest that mogrosides may have neuroprotective effects. In models of Parkinson's disease, this compound has been observed to enhance neuronal survival and function by mitigating neurotoxicity caused by environmental toxins .

- Respiratory Health : The compound has demonstrated efficacy in improving respiratory function by reducing cough reflexes and enhancing mucus clearance in animal models, indicating potential applications in treating respiratory conditions .

Food Science Applications

This compound is also recognized for its applications in food science:

- Natural Sweetener : As a natural sweetener, this compound is significantly sweeter than sucrose (up to 100 times), making it an attractive alternative for sugar reduction in food products. Its use can help address health concerns related to excessive sugar intake .

- Functional Food Ingredient : Due to its health-promoting properties, this compound is being explored as a functional ingredient in various food products aimed at enhancing nutritional value while providing health benefits.

Case Studies and Research Findings

Several studies underscore the effectiveness of this compound across different applications:

Wirkmechanismus

Mogroside IIA1 exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-diabetic Effects: Modulates insulin secretion and improves glucose metabolism.

Anti-cancer Properties: Inhibits cancer cell proliferation and induces apoptosis through pathways involving reactive oxygen species and mitochondrial dysfunction.

Vergleich Mit ähnlichen Verbindungen

Mogrosid IIA1 ist Teil einer Familie von Mogrosiden, zu denen gehören:

Mogrosid V: Bekannt für seine intensive Süße und ähnliche gesundheitliche Vorteile.

Mogrosid III: Zeigt antidiabetische und antioxidative Eigenschaften.

Mogrol: Ein deglykosyliertes Derivat mit neuroprotektiven Wirkungen

Einzigartigkeit: Mogrosid IIA1 zeichnet sich durch seine spezifische Glykosidstruktur aus, die zu seinem einzigartigen Süße-Profil und seinen gesundheitlichen Vorteilen beiträgt. Seine Kombination aus antioxidativer, antidiabetischer und antikankerreizender Aktivität macht es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen .

Biologische Aktivität

Mogroside IIA1, a prominent compound derived from the fruit of Siraitia grosvenorii (commonly known as monk fruit), has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies that highlight the potential therapeutic applications of this compound.

Overview of this compound

This compound is one of several mogrosides, which are glycosides known for their natural sweetness and health benefits. These compounds are primarily utilized in traditional medicine and as natural sweeteners. Research indicates that this compound possesses various biological activities, including anti-inflammatory, hypoglycemic, and antioxidant effects.

1. Hypoglycemic Effects

This compound has been shown to effectively lower blood glucose levels. In a study involving high-fat diet and streptozocin (HFD/STZ)-induced diabetic rats, this compound significantly improved insulin sensitivity by increasing glucagon-like peptide-1 (GLP-1) levels and activating AMP-activated protein kinase (AMPK) pathways .

2. Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects. It has been demonstrated to reduce the expression of pro-inflammatory cytokines in various models. For instance, in in vitro studies with RAW264.7 cells, this compound inhibited nitric oxide (NO) production induced by lipopolysaccharides (LPS) .

| Mechanism | Effect |

|---|---|

| Inhibition of NO production | Reduces inflammation in macrophages |

| Downregulation of cytokines | Alleviates symptoms in models of asthma and lung injury |

3. Antioxidant Activity

The antioxidant capacity of this compound helps mitigate oxidative stress-related damage. Research indicates that it can enhance the activity of antioxidant enzymes, thus protecting against cellular damage in diabetic models .

Case Studies

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles. The study concluded that this compound could be a viable candidate for managing diabetes due to its dual action on glucose metabolism and inflammation .

Case Study 2: Respiratory Health

Another study assessed the effects of this compound on respiratory conditions induced by allergens. Results showed a marked decrease in Th2 cytokines (IL-4, IL-5, IL-13) and an increase in Th1 cytokine (IFN-γ), suggesting its potential use in treating asthma and related respiratory disorders .

The biological activities of this compound can be attributed to several mechanisms:

- AMPK Activation: By activating AMPK, this compound enhances glucose uptake and lipid metabolism, contributing to its hypoglycemic effects.

- Cytokine Modulation: It modulates immune responses by influencing cytokine production, particularly in inflammatory conditions.

- Antioxidant Enzyme Regulation: It enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, reducing oxidative stress.

Eigenschaften

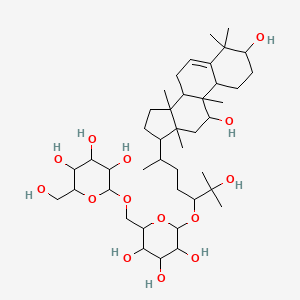

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-NCHDIWMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-44-4 | |

| Record name | Mogroside II-A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE II-A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.